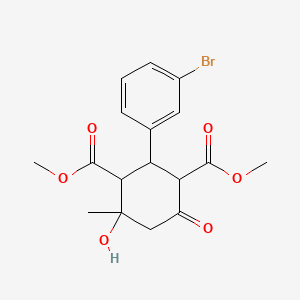![molecular formula C21H26N2S B5158553 4-[(4-benzyl-1-piperidinyl)carbonothioyl]-N,N-dimethylaniline](/img/structure/B5158553.png)
4-[(4-benzyl-1-piperidinyl)carbonothioyl]-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-benzyl-1-piperidinyl)carbonothioyl]-N,N-dimethylaniline, also known as BTCP, is a synthetic compound that belongs to the class of phenylpiperidine derivatives. It was first synthesized in 1973 and has been extensively studied for its potential therapeutic applications.
作用機序
4-[(4-benzyl-1-piperidinyl)carbonothioyl]-N,N-dimethylaniline acts as a dopamine and norepinephrine reuptake inhibitor, meaning that it blocks the reuptake of these neurotransmitters, leading to an increase in their levels in the brain. This increase in dopamine and norepinephrine levels is thought to be responsible for the therapeutic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to increase locomotor activity and induce stereotypy in animal models. It has also been shown to increase the release of dopamine and norepinephrine in the brain. Additionally, this compound has been shown to have analgesic effects, suggesting that it may have potential as a pain medication.
実験室実験の利点と制限
One advantage of using 4-[(4-benzyl-1-piperidinyl)carbonothioyl]-N,N-dimethylaniline in lab experiments is that it has a well-defined mechanism of action, making it a useful tool for studying the dopaminergic and noradrenergic systems. Additionally, this compound has been extensively studied, and there is a large body of literature available on its pharmacological properties. However, one limitation of using this compound in lab experiments is that it is a synthetic compound and may not accurately reflect the effects of naturally occurring neurotransmitters.
将来の方向性
There are several potential future directions for research on 4-[(4-benzyl-1-piperidinyl)carbonothioyl]-N,N-dimethylaniline. One area of interest is its potential use in the treatment of drug addiction. Further studies are needed to determine the optimal dose and duration of treatment for this application. Additionally, this compound may have potential as a treatment for other neurological disorders, such as attention deficit hyperactivity disorder (ADHD) and Alzheimer's disease. Finally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential side effects.
合成法
4-[(4-benzyl-1-piperidinyl)carbonothioyl]-N,N-dimethylaniline can be synthesized by reacting 4-benzylpiperidine with carbon disulfide and sodium hydroxide to form 4-benzyl-1-piperidinecarbothioamide. This intermediate is then reacted with N,N-dimethylaniline in the presence of a reducing agent, such as lithium aluminum hydride, to produce this compound.
科学的研究の応用
4-[(4-benzyl-1-piperidinyl)carbonothioyl]-N,N-dimethylaniline has been studied for its potential therapeutic applications in the treatment of various diseases, including Parkinson's disease, depression, and drug addiction. It has been shown to have dopaminergic and noradrenergic activity, which may be beneficial in the treatment of Parkinson's disease and depression. Additionally, this compound has been shown to reduce the self-administration of cocaine and heroin in animal models, suggesting that it may have potential as a treatment for drug addiction.
特性
IUPAC Name |
(4-benzylpiperidin-1-yl)-[4-(dimethylamino)phenyl]methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2S/c1-22(2)20-10-8-19(9-11-20)21(24)23-14-12-18(13-15-23)16-17-6-4-3-5-7-17/h3-11,18H,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQIFLJPLGHKJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=S)N2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{4-[4-(9-anthrylmethyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5158477.png)
![N-cyclopentyl-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5158483.png)
![N-(3-chloro-4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B5158510.png)

![3-chloro-N-cyclopentyl-4-{[1-(3-furylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5158532.png)
![allyl 2-[(2-methoxybenzoyl)amino]-3-(4-nitrophenyl)acrylate](/img/structure/B5158534.png)
![4-butoxy-N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5158538.png)
![2-(3-methylphenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5158543.png)
![1-[(5-methyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5158551.png)
![3-benzyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5158552.png)

![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 1-naphthoate](/img/structure/B5158565.png)
![1-chloro-4-[2-(4-methoxyphenoxy)ethoxy]-2-methylbenzene](/img/structure/B5158574.png)
![1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-piperidinol](/img/structure/B5158576.png)